Acetic acid, (2,4-dichlorophenoxy)-, 2-nitrophenyl ester
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Overview
Description
Acetic acid, (2,4-dichlorophenoxy)-, 2-nitrophenyl ester is a chemical compound known for its unique structure and properties. It is an ester derivative of acetic acid, where the hydrogen atom of the hydroxyl group is replaced by a 2-nitrophenyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,4-dichlorophenoxy)-, 2-nitrophenyl ester typically involves the esterification of acetic acid with 2,4-dichlorophenol and 2-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously removed, ensuring a steady supply of the compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (2,4-dichlorophenoxy)-, 2-nitrophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of acetic acid, 2,4-dichlorophenol, and 2-nitrophenol.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Acetic acid, 2,4-dichlorophenol, 2-nitrophenol.
Reduction: Acetic acid, (2,4-dichlorophenoxy)-, 2-aminophenyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, (2,4-dichlorophenoxy)-, 2-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 2-nitrophenyl ester group into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of acetic acid, (2,4-dichlorophenoxy)-, 2-nitrophenyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The ester bond can also be hydrolyzed, releasing acetic acid and the corresponding phenols, which may have their own biological activities.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, (2,4-dichlorophenoxy)-, 4-nitrophenyl ester: Similar structure but with the nitro group in the 4-position.
Acetic acid, (2,4-dichlorophenoxy)-, 2-aminophenyl ester: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Acetic acid, (2,4-dichlorophenoxy)-, 2-nitrophenyl ester is unique due to the presence of both the 2,4-dichlorophenoxy and 2-nitrophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2-nitrophenyl) 2-(2,4-dichlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO5/c15-9-5-6-12(10(16)7-9)21-8-14(18)22-13-4-2-1-3-11(13)17(19)20/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULITBKJPSPVGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358202 |
Source
|
Record name | Acetic acid, (2,4-dichlorophenoxy)-, 2-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67829-92-9 |
Source
|
Record name | Acetic acid, (2,4-dichlorophenoxy)-, 2-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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